molecular formula C4H5N9O B5699688 4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide CAS No. 890092-99-6

4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No.: B5699688
CAS No.: 890092-99-6
M. Wt: 195.14 g/mol
InChI Key: XXAHCAHWKKDUOL-UHFFFAOYSA-N
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Description

4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide is a compound that belongs to the class of tetrazole derivatives

Preparation Methods

The synthesis of 4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide typically involves multistep reactions. One effective synthetic route starts with the preparation of 4-amino-1,2,5-oxadiazole-3-carboximidamide, which is then subjected to cyclization with sodium azide to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as zinc chloride (ZnCl2) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as ZnCl2, and reagents like sodium azide and NaBH4. The major products formed from these reactions are often derivatives of the original compound with modified functional groups.

Scientific Research Applications

4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with various molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors via non-covalent interactions, leading to a range of biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity . Additionally, the compound can induce apoptosis in cancer cells by interacting with specific molecular pathways .

Comparison with Similar Compounds

4-(2{H}-tetrazol-5-yl)-1,2,5-oxadiazole-3-carbohydrazonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tetrazole and oxadiazole rings, which provide a balance of high energy characteristics and thermal stability, making it a valuable compound for various applications.

Properties

CAS No.

890092-99-6

Molecular Formula

C4H5N9O

Molecular Weight

195.14 g/mol

IUPAC Name

N'-amino-4-(2H-tetrazol-5-yl)-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C4H5N9O/c5-3(7-6)1-2(11-14-10-1)4-8-12-13-9-4/h6H2,(H2,5,7)(H,8,9,12,13)

InChI Key

XXAHCAHWKKDUOL-UHFFFAOYSA-N

Isomeric SMILES

C1(=NON=C1/C(=N/N)/N)C2=NNN=N2

Canonical SMILES

C1(=NON=C1C(=NN)N)C2=NNN=N2

Origin of Product

United States

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